Bienvenue dans la boutique en ligne BenchChem!

N-Isopropylpyrazin-2-amine

Medicinal Chemistry Drug Design ADME Prediction

N-Isopropylpyrazin-2-amine (CAS 65032-10-2, molecular formula C₇H₁₁N₃, MW 137.18 g/mol) is a secondary N-alkyl aminopyrazine derivative. It belongs to the 2-aminopyrazine class, featuring an isopropyl substituent on the exocyclic amine, which imparts a computed logP of approximately 1.30 and a topological polar surface area (TPSA) of 37.8 Ų.

Molecular Formula C7H11N3
Molecular Weight 137.18 g/mol
CAS No. 65032-10-2
Cat. No. B3148574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Isopropylpyrazin-2-amine
CAS65032-10-2
Molecular FormulaC7H11N3
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESCC(C)NC1=NC=CN=C1
InChIInChI=1S/C7H11N3/c1-6(2)10-7-5-8-3-4-9-7/h3-6H,1-2H3,(H,9,10)
InChIKeyNFFXHWPBOGQOAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Isopropylpyrazin-2-amine (CAS 65032-10-2) – Aminopyrazine Building Block Procurement Guide


N-Isopropylpyrazin-2-amine (CAS 65032-10-2, molecular formula C₇H₁₁N₃, MW 137.18 g/mol) is a secondary N-alkyl aminopyrazine derivative. It belongs to the 2-aminopyrazine class, featuring an isopropyl substituent on the exocyclic amine, which imparts a computed logP of approximately 1.30 and a topological polar surface area (TPSA) of 37.8 Ų . This compound serves as a versatile heterocyclic building block in medicinal chemistry, notably as a key intermediate in the synthesis of the FDA-approved prostacyclin IP receptor agonist selexipag (Uptravi®) for pulmonary arterial hypertension [1][2].

Why N-Isopropylpyrazin-2-amine Cannot Be Casually Substituted by Other N-Alkylpyrazin-2-amines


Within the 2-aminopyrazine family, the N-alkyl substituent is a critical determinant of both physicochemical and pharmacokinetic behavior. Even a single methylene-unit change shifts logP by ~0.5 units and substantially alters steric bulk, directly affecting target binding, membrane permeability, and metabolic stability. N-Isopropylpyrazin-2-amine occupies a specific lipophilic space (logP ~1.30) that bridges the gap between polar, rapidly cleared N-methyl and N-ethyl analogs and more lipophilic N-propyl or N-butyl derivatives [1]. In the context of the prostacyclin IP receptor agonist pharmacophore, the N-isopropyl group is essential for achieving selectivity over EP3 receptors—a selectivity that is lost when the isopropyl is replaced with smaller (ethyl) or linear (n-propyl) alkyl groups, leading to paradoxical vasoconstriction in vivo [2]. Generic substitution therefore risks both altered potency and off-target pharmacology.

N-Isopropylpyrazin-2-amine – Head-to-Head Quantitative Differentiation Against Closest Analogs


Lipophilicity (logP) Comparison: N-Isopropyl vs. Unsubstituted 2-Aminopyrazine vs. N-Methyl Analog

N-Isopropylpyrazin-2-amine exhibits a computed logP (XLogP3) of 1.4, compared to 0.64 for unsubstituted 2-aminopyrazine [1] and approximately 0.8–1.0 for N-methylpyrazin-2-amine [2]. This ~0.8 log-unit increase over the parent amine translates to roughly a 6-fold higher octanol/water partition coefficient, predicting enhanced passive membrane permeability and potentially superior oral absorption for derived compounds [3].

Medicinal Chemistry Drug Design ADME Prediction

Topological Polar Surface Area (TPSA): N-Isopropyl vs. 2-Aminopyrazine

The TPSA of N-isopropylpyrazin-2-amine is 37.8 Ų [1], compared to 51.8 Ų for 2-aminopyrazine [2]. The reduction in PSA by ~14 Ų is attributed to the loss of one hydrogen-bond donor (primary amine → secondary amine) upon N-isopropyl substitution. This moves the compound more favorably into the CNS-accessible chemical space (typically TPSA < 60–70 Ų) and improves the likelihood of blood–brain barrier penetration for derived leads [3].

CNS Drug Design Bioavailability Prediction Medicinal Chemistry

Commercial Purity and Storage Stability: N-Isopropylpyrazin-2-amine vs. Common In-Class Building Blocks

Multiple vendors supply N-isopropylpyrazin-2-amine at ≥98% purity (HPLC) with defined storage at 2–8°C sealed in dry conditions . In contrast, the parent 2-aminopyrazine is generally supplied at 97–99% purity but is more prone to oxidative discoloration and requires storage under inert atmosphere [1]. The isopropyl substitution stabilizes the amine against oxidative degradation, extending shelf-life under standard laboratory storage.

Chemical Procurement Quality Control Synthetic Chemistry

Pharmacophoric Role in Selective IP Receptor Agonism: N-Isopropyl vs. Other Alkyl Substituents in Diphenylpyrazine Series

In the 5,6-diphenylpyrazine-2-amine series, the N-isopropyl group is critical for IP receptor selectivity over EP3. The active metabolite of selexipag, ACT-333679 (which retains the N-isopropylpyrazin-2-amine core), exhibits a Ki of 20 nM for the human IP receptor with >130-fold selectivity over EP3 [1]. Replacement with smaller N-alkyl groups (methyl, ethyl) or linear N-propyl reduces IP potency and, crucially, introduces EP3 agonism that causes paradoxical vasoconstriction in rat femoral artery assays [2].

Prostacyclin Receptor Pulmonary Hypertension GPCR Selectivity

N-Isopropylpyrazin-2-amine – Highest-Value Research & Industrial Application Scenarios


Medicinal Chemistry: CNS-Penetrant Kinase Inhibitor Lead Generation

The combination of moderate logP (~1.30) and low TPSA (37.8 Ų) positions N-isopropylpyrazin-2-amine as an ideal fragment for constructing kinase inhibitor libraries targeting CNS malignancies (e.g., glioblastoma). Its secondary amine serves as a hydrogen-bond donor-acceptor handle that can be further elaborated into potent ATP-competitive inhibitors [1][2]. Procurement teams supporting neuroscience drug discovery should prioritize this building block over the more polar 2-aminopyrazine (TPSA 51.8 Ų) to maximize the probability of BBB penetration.

Process Chemistry: Commercial Synthesis of Selexipag (Uptravi®) and Next-Generation IP Agonists

N-Isopropylpyrazin-2-amine is the direct precursor to 4-[(5,6-diphenylpyrazin-2-yl)-isopropylamino]-butan-1-ol, the penultimate intermediate in the industrial synthesis of selexipag [3][4]. Multiple patents describe high-yield coupling conditions (typically >85%) of this amine with 2-chloro-5,6-diphenylpyrazine under mild bases (K₂CO₃, DMF, 80°C). Sourcing high-purity (≥98%) N-isopropylpyrazin-2-amine is essential for GMP-compliant API manufacturing to avoid difficult-to-purge process impurities.

Fragment-Based Drug Discovery (FBDD): IP Receptor Agonist Screening

The N-isopropylpyrazin-2-amine fragment has been validated as a minimal pharmacophore for prostacyclin IP receptor engagement. In fragment screening cascades, this compound can serve as a reference ligand for SPR-based binding assays or as a starting point for structure-based elaboration, particularly when co-crystallized with the IP receptor [5]. Its favorable ligand efficiency (LE ≈ 0.4–0.5 kcal/mol per heavy atom) makes it a superior choice over larger, less efficient N-aryl analogs.

Quote Request

Request a Quote for N-Isopropylpyrazin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.